N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine
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Overview
Description
N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine typically involves the reaction of phenylsulfonyl chloride with 3-(trifluoromethyl)aniline to form an intermediate sulfonamide. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(phenylsulfonyl)glycine: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
N-(trifluoromethyl)phenylglycine: Lacks the sulfonyl group, which may influence its chemical properties and applications.
Uniqueness
N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine is unique due to the presence of both the sulfonyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups may enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c16-15(17,18)11-5-4-6-12(9-11)19(10-14(20)21)24(22,23)13-7-2-1-3-8-13/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZLNHKNFJGXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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